

# Preclinical models of chronic myeloid leukemia imatinib

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## Compound Focus: Imatinib

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## Preclinical CML Models for Imatinib Research

Model Name/Type	Key Features & Applications	Signaling Pathways/ Targets Investigated	Reference
RIN9815/bcr-abl Cell Line	Mimics signaling in CML polymorphonuclear leukocytes (PMNL); used for identifying therapeutic targets and understanding imatinib resistance.	RhoA, Ras, Rac, actin; RhoA identified as a key regulator of proliferation.	[1]
Imatinib/Ponatinib Cross-Resistant (IMP-R) Clones	A mixture of clones, each with distinct <b>T315I-inclusive compound mutations</b> ; models highly resistant CML blast crisis (BC).	BCR::ABL1 compound mutations (e.g., T315I+E255V, T315I+Y253H); used to test combo therapies.	[2]
Murine Xenograft Model (CDX)	In vivo model using IMP-R clones; evaluates the efficacy of drug combinations on tumor growth and survival.	Response to ponatinib, asciminib, and venetoclax combinations.	[2]

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AI-Guided Patient Stratification	Uses whole-exome sequencing (WES) data from patients; identifies actionable mutations for drug repurposing.	Mutations in <b>NPM1</b> , <b>DNMT3A</b> , <b>AKT1</b> , <b>BCL2</b> , etc.; suggests use of venetoclax, ivosidenib.	[3]

## Experimental Protocols from Key Studies

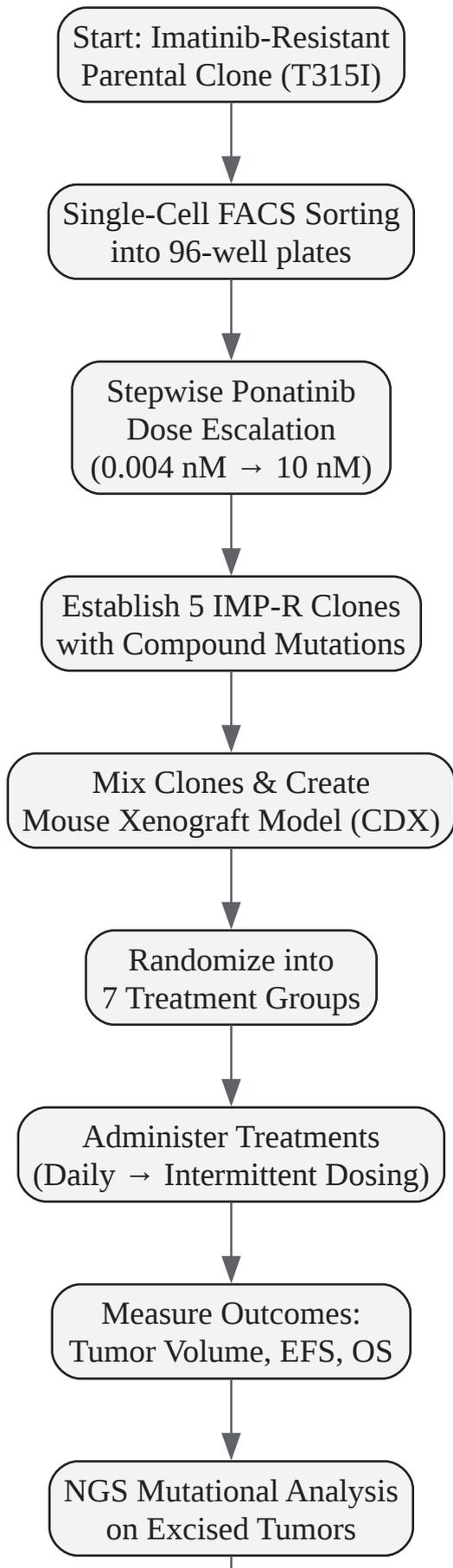
Study Focus	Cell Line/Model	Core Protocol Description	Key Measurements & Outcomes
Generating IMP-R Clones [2]	KCL-22 cells (imatinib-resistant, T315I parent)	<b>Single-cell FACS sorting</b> into ponatinib-containing media. <b>Stepwise dose escalation</b> (0.004 nM → 10 nM) over months to select resistant clones.	Isolation of 5 distinct IMP-R clones with different BCR::ABL1 compound mutations and mutations in other genes (e.g., IKZF1, SETD1B).

| **In Vivo Efficacy Testing** [2] | CDX model from IMP-R clones | Mice xenotransplanted with a mix of IMP-R clones, then randomized into 7 treatment groups. **Daily oral dosing** until tumor measurement or weight loss >10%, then intermittent dosing. | - **Tumor volume**

- **Event-free survival (EFS)**
- **Overall survival (OS)**
- **NGS analysis** of clone proportions in excised tumors. | | **AI-Guided Drug Repurposing** [3] | 141 CML patient cohort | **Whole-exome sequencing (WES)** on patient samples. Mutational landscape analyzed via the **AI-driven PanDrugs2 platform** to identify druggable targets and FDA-approved therapies. | Identification of a 54% surge in mutational burden from AP to BC, revealing 67 recurrent mutations and actionable targets for therapy. |

## Detailed Methodology: In Vivo Efficacy Study

The following workflow details the steps from model creation to data analysis in a recent study investigating combination therapies for blast crisis CML [2].





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*In vivo efficacy testing workflow from clone generation to data analysis*

## Current Research Directions

- **Overcoming Compound Mutations:** The combination of **ponatinib (ATP-competitive)** and **asciminib (allosteric STAMP inhibitor)** has shown a powerful synergistic effect, suppressing tumor growth to an immeasurable extent in a highly resistant blast crisis model [2] [4].
- **Targeting Alternative Pathways:** Research is exploring drugs that target pathways beyond BCR-ABL1. The **BCL2 inhibitor venetoclax**, combined with TKIs, has shown promise in delaying tumor growth in preclinical models, offering another avenue for treating advanced disease [2] [3].
- **Novel Allosteric Inhibitors:** Next-generation STAMP inhibitors like **TGRX-678** are under preclinical investigation. They demonstrate high potency and potential to suppress resistant compound mutants, especially when combined with ponatinib [4].

## A Note on Foundational Models

While the RIN9815/bcr-abl cell line [1] remains a valuable tool for deciphering CML signaling pathways like those involving RhoGTPases, the field is rapidly advancing towards more complex, patient-derived models and polyclonal systems that better reflect the clinical challenge of treatment-resistant and advanced-stage CML.

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## References

1. for identification of therapeutic targets for Preclinical ... model CML [pubmed.ncbi.nlm.nih.gov]
2. Combination therapies with ponatinib and asciminib in a preclinical ... [nature.com]
3. AI-Guided Repurposing of FDA-Approved Anti- Leukemic Molecularly... [ijbm.org]
4. STAMP inhibitors and their future in CML therapy [nature.com]

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